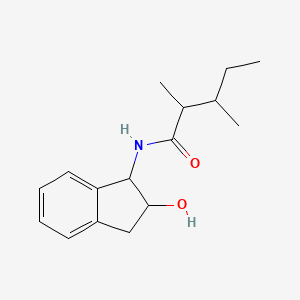![molecular formula C14H22N2O B6638074 [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6638074.png)
[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPMP is a piperidine-based compound that possesses unique properties that make it an excellent candidate for use in different research areas.
Mécanisme D'action
The mechanism of action of [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response. This compound has also been shown to reduce pain sensitivity in animal models, indicating its potential use as a pain reliever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol in lab experiments is its well-established synthesis method, which allows for the production of high yields of pure this compound. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol. One potential area of research is the development of more efficient synthesis methods for this compound, which may improve its yield and purity. Another area of research is the investigation of the potential use of this compound as a treatment for other disorders, such as anxiety and depression. Additionally, the development of new analogs of this compound may lead to the discovery of compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its well-established synthesis method, along with its unique properties, makes it an excellent candidate for use in different applications. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a drug candidate.
Méthodes De Synthèse
The synthesis of [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol involves several steps, including the reaction of 3-methylpyridine-2-carboxaldehyde with 6-methylpiperidin-2-one in the presence of a reducing agent to yield this compound. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The synthesis method of this compound is well-established and has been extensively studied in the literature.
Applications De Recherche Scientifique
[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been studied for its potential use as a drug candidate. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Propriétés
IUPAC Name |
[6-methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-5-4-8-15-14(11)9-16-12(2)6-3-7-13(16)10-17/h4-5,8,12-13,17H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCFHTQEDOBEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=C(C=CC=N2)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)
![5-(2,5-Difluorophenyl)-1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-3-ol](/img/structure/B6638019.png)
![1-[[4-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B6638037.png)
![[4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol](/img/structure/B6638040.png)
![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)
![[1-(4-fluorophenyl)-4-hydroxypyrazol-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6638051.png)
![3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B6638070.png)

![1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)